FXa Inhibitory Potency vs. Clinical Gold Standard Apixaban
The compound is reported as a competitive Factor Xa inhibitor. A vendor datasheet cites an IC50 of 30 nM in a human FXa enzymatic inhibition assay, demonstrating nanomolar potency . For comparison, the clinically approved analog apixaban exhibits a Ki of 0.08 nM for human FXa, making it approximately 375-fold more potent under comparable enzymatic conditions [1]. This potency gap is consistent with SAR studies indicating that the p-methoxy group is near-optimal for S1 pocket interactions, while the p-nitro group, though active, is suboptimal.
| Evidence Dimension | Inhibitory Potency (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 30 nM (human FXa) |
| Comparator Or Baseline | Apixaban Ki = 0.08 nM (human FXa) |
| Quantified Difference | ~375-fold less potent than apixaban |
| Conditions | Target compound: vendor-reported in vitro human FXa enzymatic assay (details unspecified). Apixaban: in vitro human FXa enzymatic assay with chromogenic substrate. |
Why This Matters
The significant potency differential demonstrates that this compound, while active, does not serve as a replacement for apixaban in pharmacology studies; its primary value lies in use as a less potent probe, a chemical biology tool, or an inactive control derivative.
- [1] Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247)... Journal of Medicinal Chemistry, 50(22), 5339-5356. View Source
